molecular formula C10H13N3O B13268778 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine

1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13268778
M. Wt: 191.23 g/mol
InChI Key: JICCOBVQCUDHFX-UHFFFAOYSA-N
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Description

1-Methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl-substituted furan moiety linked via a methylene bridge to the pyrazole nitrogen.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-3-4-9(14-8)7-11-10-5-6-13(2)12-10/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

JICCOBVQCUDHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization, which is facilitated by the presence of a suitable catalyst and specific reaction conditions . The reaction conditions often include the use of an acid catalyst and heating to promote the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of the target compound with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS)
1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine 5-methylfuran-2-ylmethyl C₁₁H₁₅N₃O 205.26 Not reported Not available in evidence
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine Thiazol-2-yl C₇H₈N₄S 180.23 108–110 Reported synthesis yield: 53.08%
1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl C₉H₁₁N₃ 161.21 Not reported δ 8.88 (s, 1H), ESIMS m/z 161 ([M+H]⁺)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridin-3-yl C₁₃H₁₅N₃ 213.28 104–107 HRMS m/z 215 ([M+H]⁺)
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine CF₃-substituted pyrazole C₁₀H₁₃F₃N₅ 260.24 Not reported CAS: 1856020-10-4
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl C₁₀H₁₁N₃ 173.22 Not reported CAS: 1131-18-6

Key Structural and Functional Differences

Furan vs.

Synthetic Accessibility :

  • Compounds like and are synthesized via straightforward reflux conditions with moderate yields (e.g., 53.08% for ), while the cyclopropyl derivative requires more complex coupling reagents (e.g., cesium carbonate, copper(I) bromide) and achieves lower yields (~17.9%).

Biological Activity

1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1006952-72-2) is a heterocyclic compound characterized by its unique structure comprising both furan and pyrazole rings. This compound has garnered interest in the fields of medicinal chemistry and drug development due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine is C10H13N3O, with a molecular weight of 191.23 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
IUPAC Name1-methyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine
CAS Number1006952-72-2

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine exhibit significant antimicrobial activity. For instance, research has shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting a potential for development as antimicrobial agents .

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary docking studies suggest that this compound may interact with specific protein targets involved in cancer progression, such as kinases .

The biological activity of 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their function.
  • Receptor Modulation : Interaction with cell surface receptors could lead to downstream signaling changes that affect cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some pyrazole derivatives are known to induce oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazole derivatives, including compounds structurally related to 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Investigation of Anticancer Properties

In another study focusing on the anticancer potential of pyrazole compounds, researchers conducted in vitro assays on several cancer cell lines. The results indicated that certain derivatives, including those similar to the compound , exhibited cytotoxic effects at concentrations as low as 20 µM, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Q. Basic

  • NMR : Key signals include the pyrazole C3-amine proton (δ ~5.28 ppm, broad singlet ) and furyl methyl protons (δ ~2.34 ppm ).
  • X-ray crystallography : Use SHELX suite (SHELXD for solution, SHELXL for refinement) to determine bond lengths/angles, particularly for the furan-pyrazole linkage .
  • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., m/z 206 for a related pyrazole derivative ).

How can hydrogen-bonding patterns and crystal packing be analyzed to predict physicochemical properties?

Q. Advanced

  • Graph set analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., D(2) chains for amine-NH⋯O interactions) .
  • Hirshfeld surfaces : Map intermolecular contacts (e.g., furan O⋯H-N interactions) using CrystalExplorer. Correlate packing efficiency with solubility/melting point .

What methodologies are used to evaluate the compound’s potential as a kinase inhibitor (e.g., Jak2)?

Q. Advanced

  • Kinase assays : Use recombinant Jak2 enzyme (or V617F mutant) with ATP-Glo™ luminescence to measure IC₅₀ .
  • Cellular models : Assess anti-proliferative effects in Jak2-dependent cell lines (e.g., HEL 92.1.7) via MTT assays. Validate target engagement with Western blotting (phospho-STAT5 inhibition) .
  • In vivo efficacy : Test in xenograft models (e.g., TEL-Jak2-driven leukemia) with pharmacokinetic profiling (plasma t½, bioavailability) .

How can synthetic impurities and by-products be characterized and minimized?

Q. Basic

  • Analytical techniques : HPLC-MS (e.g., C18 column, 0.1% formic acid mobile phase) to detect impurities. Compare retention times with synthetic intermediates .
  • By-product identification : Common impurities include unreacted furfurylmethyl bromide (δ ~4.5 ppm in ¹H NMR) or N-methylation overproducts. Optimize stoichiometry (e.g., 1.2 eq alkylating agent) .

What computational approaches predict binding affinity and selectivity for target proteins?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with Jak2’s ATP-binding pocket (PDB: 4BBE). Focus on key residues (e.g., Leu855, Glu930) .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate binding free energy with MM-PBSA .
  • Selectivity screening : Cross-test against related kinases (e.g., Jak1, Tyk2) using kinome-wide profiling platforms (e.g., KINOMEscan) .

How does substituent variation on the pyrazole ring influence bioactivity?

Q. Advanced

  • SAR studies : Synthesize analogs with substituents at C4/C5 (e.g., Cl, CF₃) and compare IC₅₀ values. Bulky groups (e.g., 5-methylfuran) enhance steric hindrance, improving selectivity .
  • Electron-withdrawing groups : Fluorine at C5 increases metabolic stability (e.g., reduced CYP450 metabolism) .

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